13-methyl-11-phenyl-5-[3-(trifluoromethyl)phenyl]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Overview
Description
9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound It features a fused pyrido-furo-pyrimidine core with various substituents, including a trifluoromethyl group, which is known for its significant impact on the compound’s chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesisCommon reagents used in these steps include trifluoromethylphenylboronic acid, phenylboronic acid, and methyl iodide, under conditions such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation .
Chemical Reactions Analysis
Types of Reactions
9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents and strong bases or acids for electrophilic and nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The trifluoromethyl group is particularly important for enhancing biological activity and metabolic stability .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds share a similar trifluoromethylphenyl group and exhibit comparable chemical and biological properties.
4-(Trifluoromethyl)benzenemethanamine: This compound also contains a trifluoromethyl group and is used in similar applications.
Uniqueness
The uniqueness of 9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its fused heterocyclic structure, which provides a rigid framework that can enhance binding affinity and specificity for biological targets. Additionally, the presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H14F3N3O3 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
13-methyl-11-phenyl-5-[3-(trifluoromethyl)phenyl]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C23H14F3N3O3/c1-12-10-16(13-6-3-2-4-7-13)27-20-17(12)18-19(32-20)21(30)29(22(31)28-18)15-9-5-8-14(11-15)23(24,25)26/h2-11H,1H3,(H,28,31) |
InChI Key |
GYLUQYHYVXGGEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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